N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound that features a benzimidazole core, a bromophenyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole reacts with a chlorobenzyl halide.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the benzimidazole derivative with thioacetic acid hydrazide.
Condensation with Bromophenyl Aldehyde: Finally, the compound is formed by condensing the acetohydrazide with 4-bromobenzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chlorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and chlorobenzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C23H18BrClN4OS |
---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18BrClN4OS/c24-18-11-9-16(10-12-18)13-26-28-22(30)15-31-23-27-20-7-3-4-8-21(20)29(23)14-17-5-1-2-6-19(17)25/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
HCYQZESVBNBXIY-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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